molecular formula C11H11ClFNO B7477314 N-(2-chloro-4-fluorophenyl)cyclobutanecarboxamide

N-(2-chloro-4-fluorophenyl)cyclobutanecarboxamide

Cat. No. B7477314
M. Wt: 227.66 g/mol
InChI Key: UYBIWJXLAHQPSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloro-4-fluorophenyl)cyclobutanecarboxamide, commonly known as CCG-203971, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. CCG-203971 has been shown to inhibit the activity of a key enzyme involved in cancer cell proliferation, making it a promising candidate for cancer treatment.

Mechanism of Action

CCG-203971 works by binding to the active site of the Gli1 enzyme, preventing its activity and inhibiting downstream signaling in the Hedgehog pathway. This results in reduced cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
CCG-203971 has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, it has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using CCG-203971 in lab experiments is its specificity for the Gli1 enzyme, making it a useful tool for studying the Hedgehog signaling pathway. However, one limitation is its relatively low potency, which may require higher concentrations to achieve significant inhibition.

Future Directions

There are several potential future directions for research on CCG-203971. One area of interest is the development of more potent analogs of CCG-203971 with improved anti-cancer activity. Another potential direction is the investigation of CCG-203971 in combination with other cancer therapies, such as chemotherapy or radiation. Additionally, further research is needed to fully understand the biochemical and physiological effects of CCG-203971, including its potential applications in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of CCG-203971 involves several steps, including the preparation of starting materials, the formation of intermediates, and the final coupling reaction. The most commonly used method for synthesizing CCG-203971 involves the reaction of 2-chloro-4-fluoroaniline with cyclobutanecarboxylic acid, followed by coupling with a suitable amine.

Scientific Research Applications

CCG-203971 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the enzyme Gli1, which is involved in the Hedgehog signaling pathway. This pathway is frequently activated in cancer cells, leading to increased cell proliferation and tumor growth. Inhibition of Gli1 activity by CCG-203971 has been shown to reduce cancer cell proliferation and induce apoptosis, making it a promising candidate for cancer treatment.

properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFNO/c12-9-6-8(13)4-5-10(9)14-11(15)7-2-1-3-7/h4-7H,1-3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBIWJXLAHQPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-fluorophenyl)cyclobutanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.